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Get Quote

Technical Support Center: GABA Current Stability
This guide provides troubleshooting and frequently asked questions for researchers

encountering "run-down" of GABA-activated currents during long-term whole-cell patch-clamp

recordings.

Frequently Asked Questions (FAQs)
Q1: What is GABA current "run-down"?

A1: GABA current run-down is the progressive decrease in the amplitude of currents mediated

by GABA-A receptors during the course of a whole-cell patch-clamp recording. This

phenomenon can complicate long-term experiments that require stable measurements of

GABAergic inhibition.

Q2: What causes this run-down?

A2: The primary cause is the dialysis of the cell's cytoplasm with the pipette's internal solution.

This process can wash out essential endogenous molecules required for maintaining the

functional integrity of GABA-A receptors. Key contributing factors include:
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Dephosphorylation: The loss of intracellular ATP and other signaling molecules leads to the

dephosphorylation of GABA-A receptor subunits by endogenous phosphatases.[1][2] This is

a major driver of run-down.

Loss of Second Messengers: Important signaling molecules like cAMP can be diluted,

disrupting signaling cascades that help maintain receptor stability.[3][4]

Ionic Imbalance: While less common as a primary driver of classic run-down, significant

shifts in the chloride equilibrium potential due to transmembrane flux can also lead to a

reduction in current amplitude at a given holding potential.[5]

Q3: Are there alternatives to conventional whole-cell recording to avoid run-down?

A3: Yes, the perforated patch-clamp technique is an excellent alternative.[1][3] This method

uses pore-forming antibiotics (like nystatin, amphotericin B, or gramicidin) in the pipette solution

to gain electrical access to the cell without rupturing the cell membrane.[4][6] This preserves

the intracellular environment, including second messengers and proteins, which significantly

reduces current run-down and allows for stable recordings often lasting over an hour.[3][4]

Troubleshooting Guide
If you are experiencing GABA current run-down, follow these steps to diagnose and resolve the

issue.

Step 1: Optimize Your Internal Solution
The composition of your pipette solution is the most critical factor in preventing run-down. The

goal is to provide the cell with the necessary components to maintain the phosphorylation state

of the GABA-A receptors.
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Component Concentration Purpose & Rationale

Mg-ATP 2-5 mM

Primary Energy Source:

Provides the phosphate

groups for kinases to

phosphorylate GABA-A

receptors, directly

counteracting run-down. Its

absence is a common cause of

current decay.[1][7]

GTP 0.3-0.5 mM

G-Protein Signaling: Supports

G-protein-coupled signaling

pathways that can modulate

receptor function and stability.

Phosphocreatine 10-15 mM

ATP Regeneration: Acts as a

reservoir to regenerate ATP

from ADP, ensuring a stable

energy supply throughout a

long recording.

EGTA/BAPTA 0.5-10 mM

Calcium Buffering: Chelates

intracellular calcium. While not

a direct cause of run-down,

maintaining stable calcium

levels prevents the activation

of calcium-dependent

phosphatases like calcineurin.

[8]

Phosphatase Inhibitors Varies

Directly Inhibit

Dephosphorylation:

Pharmacologically blocking

phosphatases is a highly

effective strategy to stabilize

GABA currents.[1][9][10]

This protocol is designed to provide a stable intracellular environment for long-term recordings.
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Base Solution: Start with a potassium-gluconate or potassium-methylsulfate based solution

to mimic physiological cation concentrations.[8]

K-Gluconate: ~120-135 mM

KCl: ~4-10 mM (to set the chloride reversal potential)

HEPES: 10 mM

Add Energy Sources:

Mg-ATP: 4 mM

Na-GTP: 0.4 mM

Phosphocreatine (disodium salt): 14 mM

Add Buffers and Other Components:

EGTA: 0.5 mM

MgCl₂: 2 mM

Adjust pH and Osmolarity:

Adjust pH to 7.25-7.3 with KOH.

Measure and adjust osmolarity to be 10-20 mOsm lower than your external solution

(typically ~290 mOsm).[8]

Aliquot and Store: Filter the solution through a 0.22 µm filter, aliquot into single-use tubes,

and store at -20°C.

Step 2: Consider Pharmacological Intervention
If an optimized internal solution is not sufficient, adding phosphatase inhibitors can provide

robust stabilization.
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Inhibitor
Target
Phosphatase(s)

Working
Concentration (in
pipette)

Key Findings

Sodium

Orthovanadate

Tyrosine

Phosphatases
1 mM

Prevents run-down of

GABA-activated

currents in cultured

cerebellar granule

cells.[1]

Okadaic Acid

Serine/Threonine

Phosphatases (PP1,

PP2A)

1 µM

Shown to prevent

current run-down in

oocytes expressing

GABA-A receptors

from human temporal

lobe epilepsy tissue.

[10]

Deltamethrin / FK506 Calcineurin (PP2B) 1-10 µM

Prevents run-down in

cerebellar granule

cells and can restore

surface expression of

GABA-A receptors

after status

epilepticus.[1][11]

Experimental Protocol: Internal Solution with Phosphatase Inhibitor

Prepare the ATP-regenerating internal solution as described in Step 1.

On the day of the experiment, thaw an aliquot of the internal solution.

Add the desired phosphatase inhibitor from a concentrated stock solution (e.g., add 1 µL of 1

mM Okadaic Acid to 1 mL of internal solution for a final concentration of 1 µM).

Vortex briefly and filter before back-filling your patch pipette.

Step 3: Evaluate Your Recording Configuration
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If run-down persists, consider moving to a less invasive recording configuration.

Observing GABA
Current Run-down?

Conventional
Whole-Cell

 Yes 

Is preserving
intracellular signaling

crucial for your experiment?

Perforated Patch

 Yes 

Optimize Internal Solution
(Add ATP, Phosphatase Inhibitors)

 No, but stability is key 

 Dialysis is occurring 

 If run-down persists 

Click to download full resolution via product page

Caption: Troubleshooting workflow for selecting a recording configuration.

Protocol: Gramicidin Perforated Patch Recording

The gramicidin perforated patch technique is particularly useful for studying GABAergic

currents as it forms pores that are permeable to monovalent cations but not anions like

chloride, thus preserving the native intracellular chloride concentration.[6][12]

Prepare Solutions:

Pipette Solution (in mM): 150 KCl, 10 HEPES. Adjust pH to 7.2 with KOH.
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Gramicidin Stock: Prepare a 10 mg/mL stock solution in DMSO.

Prepare Pipettes:

On the day of recording, dilute the gramicidin stock to a final concentration of 50-100

µg/mL in your pipette solution. Sonicate the solution for 1-2 minutes to aid dissolution.

Crucially: First, fill the very tip of the patch pipette with gramicidin-free solution by dipping

it briefly into the base solution.

Then, back-fill the rest of the pipette with the gramicidin-containing solution. This prevents

gramicidin from interfering with seal formation.

Establish Recording:

Approach the cell and form a gigaohm seal (>1 GΩ) as you would for conventional whole-

cell.

Do not apply suction to rupture the patch. Instead, monitor the access resistance (Ra).

Over the next 5-40 minutes, gramicidin will insert into the membrane patch, and you will

see the access resistance gradually decrease.[6]

Begin recording once the access resistance has stabilized at a reasonably low level

(typically < 80 MΩ).

Underlying Mechanisms of Run-down
The stability of GABA-A receptors at the cell surface is dynamically regulated by a balance

between protein kinases and phosphatases.[13][14]
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Caption: Signaling pathway of GABA-A receptor phosphorylation and run-down.

During conventional whole-cell recordings, the dialysis of intracellular ATP disrupts the activity

of kinases (like PKA and PKC).[7][13] This shifts the equilibrium towards dephosphorylation by

constitutively active phosphatases (like calcineurin and PP1/PP2A).[1][10] The

dephosphorylated state of the receptor is less stable, leading to its internalization from the cell

membrane and a subsequent reduction in the macroscopic GABA current, observed as run-

down.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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